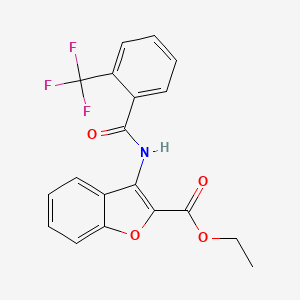

![molecular formula C21H17NO2 B2839579 1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 862652-44-6](/img/structure/B2839579.png)

1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

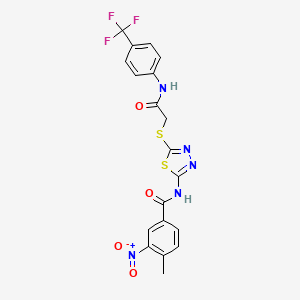

The synthesis of related compounds involves various chemical reactions. For example, a series of (naphthalen-1-yloxy)-acetic acid hydrazides was synthesized and screened for antibacterial, antifungal, and antiviral activities . Another compound, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, was synthesized via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), using diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .Molecular Structure Analysis

The molecular structure of related compounds can be determined using various techniques. For example, the structure of the new compound naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was fully characterized by 1D (31P, 1H-, 13C-) and 2D (1H-1H and 1H-, 13C-) NMR spectroscopy, IR, and HRMS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are complex and involve multiple steps. For instance, the synthesis of (naphthalen-1-yloxy)-acetic acid benzylidene/(1-phenyl-ethylidene)-hydrazides involves a series of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be determined using various techniques. For example, the compound ethyl 2-(naphthalen-1-yloxy)acetate has a molecular weight of 230.26 and is a solid at room temperature .Aplicaciones Científicas De Investigación

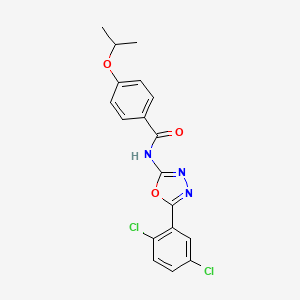

Schiff Bases and Metal Complexes

Schiff bases derived from 2-hydroxynaphthalene-1-carbaldehyde play a crucial role in the development of commercially useful compounds. These bases often act as ligands forming complexes with various metals, which have been explored for their fluorescent chemosensor applications, coordination chemistry, and potential catalytic activities. For example, Schiff bases synthesized from 2-hydroxynaphthalene-1-carbaldehyde are used as precursors for fluorescent chemosensors, benefiting from the electronic properties of the naphthalene moiety which allows for the detection of metal ions and other entities (Maher, 2018).

Catalysis and Synthesis

Compounds similar to 1-[2-(naphthalen-1-yloxy)ethyl]-1H-indole-3-carbaldehyde have been utilized in the synthesis of complex organic molecules. The presence of naphthalene and indole moieties can enhance the efficiency of catalytic processes, including those under green chemistry conditions, such as reactions in aqueous media or under ultrasound irradiation. For instance, the synthesis of 2-(ethynyloxy)naphthalene-1-carbaldehyde derivatives in aqueous micellar media highlights the efficiency and environmental friendliness of producing such compounds, which could have implications in materials science and organic synthesis (Mandal et al., 2018).

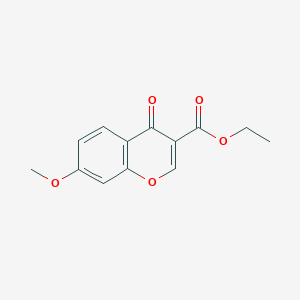

Molecular Recognition and Sensing

The fluorescent properties of naphthalene derivatives make them suitable for applications in molecular recognition and sensing. The ability to detect specific ions or molecules through changes in fluorescence is valuable in environmental monitoring, biological research, and diagnostics. The review of 2-hydroxy-1-naphthaldehyde as a building block for the development of sensors in supramolecular chemistry demonstrates the compound's utility in creating sensors for various cations and anions, highlighting its versatility in chemical sensing applications (Das & Goswami, 2017).

Material Science and Optical Applications

Naphthalene and indole derivatives are also significant in material science, particularly in the development of noncentrosymmetric organic solids for harmonic generation response. These properties are crucial for optical applications, such as in nonlinear optics, where materials capable of generating second harmonic generation (SHG) are sought after for their potential in laser technology and optical communication (Zhao et al., 2004).

Safety and Hazards

The safety and hazards of these compounds can vary. For example, the compound N-(2-(NAPHTHALEN-1-YLOXY)-ETHYL)-ACETAMIDE is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The safety data sheet for a related compound, 2-Naphthol, indicates that it is a flammable solid and suspected of causing cancer .

Mecanismo De Acción

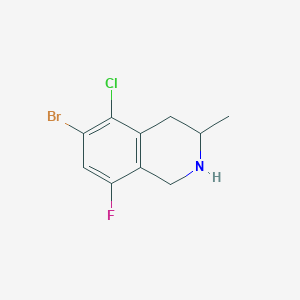

Target of Action

It is known that indole derivatives, which this compound is a part of, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .

Biochemical Pathways

In Arabidopsis, derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . Cytochrome P450 (CYP) 71B6 is shown to efficiently convert indole-3-acetonitrile into ICHO and ICOOH . This suggests that 1-(2-naphthalen-1-yloxyethyl)indole-3-carbaldehyde might be involved in similar biochemical pathways.

Result of Action

Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propiedades

IUPAC Name |

1-(2-naphthalen-1-yloxyethyl)indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO2/c23-15-17-14-22(20-10-4-3-8-18(17)20)12-13-24-21-11-5-7-16-6-1-2-9-19(16)21/h1-11,14-15H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWKSQHKDPAXIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCCN3C=C(C4=CC=CC=C43)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2839496.png)

![4-tert-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2839497.png)

![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone](/img/structure/B2839502.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2839515.png)

![ethyl 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-[(furan-2-yl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2839517.png)